molecular formula C19H15FN2O4S B2782358 N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide CAS No. 1170548-91-0

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

Cat. No.: B2782358
CAS No.: 1170548-91-0
M. Wt: 386.4
InChI Key: ASNMGOQMWGFAHQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a synthetic chemical reagent designed for research applications, integrating multiple pharmaceutically relevant motifs into a single scaffold. This compound features an indoline core linked to a furan-sulfonamide group via a carbonyl bridge, and is further substituted with a 4-fluorophenyl moiety. The strategic inclusion of a sulfonamide functional group suggests potential for investigating carbonic anhydrase (CA) inhibition, as sulfonamides are well-known to bind to the zinc ion in the active site of these enzymes . The indoline scaffold is of significant interest in medicinal chemistry and has been explored in the development of carbonic anhydrase inhibitors, particularly those targeting tumor-associated isoforms like CA IX and XII . Furthermore, the furan heterocycle is a common feature in bioactive molecules and has been incorporated into various sulfonamide derivatives that exhibit biological activity . The 4-fluorophenyl group is a frequent substituent in drug design, often used to modulate the compound's electronic properties, metabolic stability, and binding affinity. This combination of features makes this compound a valuable compound for researchers in the fields of medicinal chemistry and chemical biology, particularly for probing enzyme mechanisms and structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-N-(4-fluorophenyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-5-7-15(8-6-14)21-27(24,25)18-10-9-17(26-18)19(23)22-12-11-13-3-1-2-4-16(13)22/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMGOQMWGFAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the Furan-2-sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Antimicrobial Properties
The sulfonamide functional group is well-known for its antibacterial properties, primarily due to its mechanism of inhibiting bacterial folic acid synthesis. Preliminary studies suggest that N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide may enhance these effects due to its structural complexity and potential interactions with biological targets.

Anti-inflammatory Activity
Research indicates that compounds with indoline and furan structures can exhibit anti-inflammatory effects. The presence of the fluorophenyl group may also play a role in modulating these activities, offering a pathway for developing new therapeutic agents targeting inflammatory diseases.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that modifications on the indoline or furan moieties can significantly influence the antimicrobial potency of sulfonamide derivatives. For instance, altering the substituent on the fluorophenyl group may lead to variations in activity profiles, highlighting the importance of structural features in biological interactions.

Compound NameStructural FeaturesBiological Activity
This compoundIndoline and fluorophenyl groupsAntimicrobial
5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamideIndoline and thiophene moietiesAntimicrobial
N-(furan-2-ylmethyl)-2-imino-5-oxo-indole derivativesIndole-based structureAntimicrobial and anti-inflammatory

Case Studies

Several studies have explored the applications of this compound in various contexts:

  • Antibacterial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Inflammation Models : In vitro studies indicated that this compound could reduce inflammatory markers in cell models, supporting its potential use in treating inflammatory diseases.
  • Synthetic Versatility : The compound's unique structure allows for further derivatization, making it an attractive candidate for developing novel therapeutic agents with enhanced efficacy and specificity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

  • Key Differences : Replaces the indoline-carbonyl group with a chlorophenyl-sulfonyl-oxazole moiety.
  • The oxazole ring, being more electron-deficient than furan, may reduce nucleophilic susceptibility.
  • Structural Data : Crystallizes with planar geometry, favoring π-π stacking interactions in solid state .

Compound B : 3-Chloro-N-phenyl-phthalimide

  • Key Differences : Phthalimide core instead of sulfonamide-furan.
  • Impact: The phthalimide group is a known scaffold for polyimide synthesis, suggesting divergent applications (e.g., materials science vs. pharmacology).

Conformational Flexibility and Molecular Packing

Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences : Incorporates a triazole-pyrazole-thiazole system.
  • Impact : The triazole group introduces additional hydrogen-bonding sites, while the fluorophenyl groups exhibit perpendicular orientation relative to the planar core. This conformational flexibility may enhance binding to diverse biological targets compared to the more rigid indoline-carbonyl-furan system .

Compound D : Sarizotan Hydrochloride

  • Key Differences : Contains a benzopyran-pyrrolidine scaffold with a fluorophenyl group.
  • However, the absence of a sulfonamide group reduces acidity and solubility relative to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide Furan-sulfonamide 4-Fluorophenyl, indoline-carbonyl Rigid conformation, moderate polarity
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine Oxazole-sulfonamide 4-Chlorophenyl, furyl High lipophilicity, planar geometry
Sarizotan Hydrochloride Benzopyran-pyrrolidine 4-Fluorophenyl, pyrrolidine Neurological selectivity, high solubility
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine-sulfonamide Phosphorylmethyl, isopropyl High polarity, synthetic versatility

Biological Activity

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a compound of interest due to its potential pharmacological applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having a sulfonamide functional group, which is known for its diverse biological activities. The presence of the indoline and furan moieties contributes to its structural complexity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. In vitro studies have shown that derivatives of sulfonamides can selectively inhibit tumor-associated isoforms such as hCA IX, which is overexpressed in many cancers .
  • Anticancer Activity : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have reported IC50 values indicating potent activity against lung carcinoma (A549) and colon cancer (HCT116) cell lines .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound against selected cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HCT1166.76
A549193.93
Normal HFB4>100

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, an essential characteristic for potential chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Sulfonamides are historically recognized for their antibacterial effects, and derivatives continue to be explored for this purpose .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Indole Derivatives : A recent study explored the biological activity of indole-based compounds similar to this compound, revealing promising results in inhibiting tumor growth in xenograft models .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of the compound to target proteins implicated in cancer progression, providing insights into its mechanism at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling indoline-1-carbonyl chloride with furan-2-sulfonamide derivatives under anhydrous conditions. A key intermediate, 5-(indoline-1-carbonyl)furan-2-sulfonyl chloride, can be reacted with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form the target compound. Similar sulfonamide syntheses emphasize the use of Schlenk techniques to exclude moisture, as seen in related pyrimidine-sulfonamide derivatives .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For this compound, SC-XRD parameters such as R-factor (<0.1) and data-to-parameter ratio (>10:1) should be optimized to ensure accuracy . Complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy can validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity analysis. Impurity profiling can be conducted using LC-MS to detect degradation products, as demonstrated in pharmacopeial studies of structurally related sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this, replicate studies using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and compare results with structurally analogous compounds, such as N-(4-fluorophenyl)acetamide derivatives, which show fluorine-dependent activity variations . Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility.

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this sulfonamide series?

  • Methodological Answer : SAR studies require systematic substitution of the indoline, furan, or fluorophenyl moieties. For example, replacing the 4-fluorophenyl group with a 4-chlorophenyl group (as in ) can reveal halogen-specific effects on binding affinity . Molecular docking simulations (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) can guide rational design prior to synthesis .

Q. How can solubility challenges in pharmacological studies of this compound be addressed?

  • Methodological Answer : Poor aqueous solubility can be mitigated via co-solvent systems (e.g., PEG-400/water) or prodrug strategies. For instance, derivatizing the sulfonamide group to a more hydrophilic moiety (e.g., glucuronide) has been successful in related compounds . Dynamic light scattering (DLS) can assess nanoparticle formulations for enhanced bioavailability .

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